ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and an ethyl ester group at the 5-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with diethyl carbonate to form this compound. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution Reactions: Formation of 4-substituted pyrazole derivatives.
Reduction Reactions: Formation of 4-bromo-1-methyl-1H-pyrazole-5-methanol.
Oxidation Reactions: Formation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the pyrazole ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but with the bromine atom at the 3-position.
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
1-Methyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.
Properties
IUPAC Name |
ethyl 4-bromo-2-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKICOIMWDSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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